molecular formula C18H15F2NO2S B2829725 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1421505-03-4

3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2829725
CAS No.: 1421505-03-4
M. Wt: 347.38
InChI Key: QGABWMYGCCJJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound characterized by the presence of difluorobenzamide, furan, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-difluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Furan Moiety: The furan moiety can be introduced via a nucleophilic substitution reaction, where a furan-3-ylmethyl halide reacts with the benzamide intermediate.

    Attachment of the Thiophene Group: The thiophene group can be attached through a similar nucleophilic substitution reaction, using a thiophen-2-yl ethyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate.

    Pathways Involved: Cellular signaling pathways that are affected by the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-difluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
  • 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-3-yl)ethyl)benzamide
  • 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)propyl)benzamide

Uniqueness

3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is unique due to the specific positioning of the furan and thiophene groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO2S/c19-16-4-3-14(10-17(16)20)18(22)21(11-13-6-8-23-12-13)7-5-15-2-1-9-24-15/h1-4,6,8-10,12H,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGABWMYGCCJJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.